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Compound of Interest

Compound Name: Y 105

Cat. No.: B1173443 Get Quote

Welcome to the technical support center for assays measuring Y-105 phosphorylation. This

resource is designed for researchers, scientists, and drug development professionals to

troubleshoot and enhance the signal-to-noise ratio in their experiments.

Frequently Asked Questions (FAQs)
Q1: What is Y-105, and why is its phosphorylation significant?

Y-105 refers to the tyrosine residue at position 105 of the Pyruvate Kinase M2 (PKM2) protein.

Phosphorylation at this site is a critical post-translational modification that regulates PKM2's

enzymatic activity and its role in cellular signaling. Oncogenic tyrosine kinases, such as FGFR1

and ErbB2, can directly phosphorylate PKM2 at Y105.[1][2] This event promotes the dimeric

form of PKM2, which can then translocate to the nucleus and act as a transcriptional co-

activator, influencing gene expression related to cell proliferation and tumor growth.[1][2]

Q2: What are the common assays used to measure Y-105 phosphorylation?

The most common methods for detecting and quantifying the phosphorylation of Y-105 on

PKM2 are Western blotting and Enzyme-Linked Immunosorbent Assays (ELISA).[3][4] Both

techniques rely on phospho-specific antibodies that recognize the phosphorylated Y-105

epitope. Other advanced methods include mass spectrometry-based phosphoproteomics.[3][5]

Q3: What is the general signaling pathway leading to Y-105 phosphorylation?
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The phosphorylation of Y-105 on PKM2 is often initiated by the activation of receptor tyrosine

kinases (RTKs) on the cell surface. Ligand binding to RTKs like EGFR, FGFR1, or ErbB2

triggers a signaling cascade that leads to the activation of these kinases.[1][6] The activated

kinases then phosphorylate PKM2 at the Y-105 residue. This phosphorylation event can lead to

the activation of downstream pathways, such as the Hippo signaling pathway, by promoting the

nuclear translocation of YAP.[1][6]
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Caption: Y-105 Phosphorylation Signaling Pathway.

Troubleshooting Guides
Issue 1: Low or No Signal
A weak or absent signal for phosphorylated Y-105 can be due to several factors, from sample

preparation to detection.
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Potential Cause Recommended Solution

Inefficient Cell Lysis/Protein Extraction

Ensure the lysis buffer is appropriate for your

cell type and contains fresh protease and

phosphatase inhibitors to prevent

dephosphorylation. Keep samples on ice

throughout the preparation process.

Low Abundance of Phosphorylated Protein

Optimize cell stimulation conditions (e.g., time

course, ligand concentration) to maximize Y-105

phosphorylation. Consider concentrating your

sample or using immunoprecipitation (IP) to

enrich for PKM2 before running the assay.[7]

Suboptimal Antibody Concentration

Titrate the primary antibody to determine the

optimal concentration. Start with the

manufacturer's recommended dilution and test a

range of concentrations.[8]

Inefficient Protein Transfer (Western Blot)

Verify transfer efficiency using Ponceau S

staining. Optimize transfer time and voltage

based on the molecular weight of PKM2 (~58

kDa).[9]

Inactive Detection Reagents

Ensure that enzyme conjugates (e.g., HRP) and

substrates are not expired and have been

stored correctly. Prepare substrate solutions

immediately before use.[10]

Issue 2: High Background
High background can mask the specific signal, leading to a poor signal-to-noise ratio.
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Potential Cause Recommended Solution

Inadequate Blocking

For phospho-protein detection, avoid using milk

as a blocking agent as it contains

phosphoproteins (casein) that can cause high

background.[7] Use 3-5% Bovine Serum

Albumin (BSA) in TBST or a commercial protein-

free blocking buffer.[7] Optimize blocking time

and temperature.

Non-specific Antibody Binding

Increase the number and duration of wash

steps.[11] Adding a detergent like Tween-20

(0.05-0.1%) to the wash buffer can help reduce

non-specific binding.[12] Titrate the primary and

secondary antibody concentrations to the lowest

effective level.[8]

Contaminated Buffers or Reagents

Prepare fresh buffers for each experiment.

Ensure that reagents are not contaminated with

endogenous enzymes or proteins.[11]

Over-exposure (Western Blot)
Reduce the exposure time when using

chemiluminescent detection.[8]

High Concentration of Secondary Antibody

Titrate the secondary antibody to find the

optimal dilution that provides a strong signal

with minimal background.

Experimental Protocols
Key Experiment: Western Blot for Phospho-Y-105 PKM2
This protocol provides a general workflow for detecting phosphorylated Y-105 on PKM2.

Optimization of specific steps may be required for your experimental system.
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Start

1. Sample Preparation
- Lyse cells in buffer with
phosphatase inhibitors.

2. Protein Quantification
(e.g., BCA Assay)

3. SDS-PAGE
- Separate proteins by size.

4. Protein Transfer
- Transfer to PVDF or

nitrocellulose membrane.

5. Blocking
- Use 5% BSA in TBST

for 1 hour.

6. Primary Antibody Incubation
- Incubate with anti-pY105-PKM2 Ab

overnight at 4°C.

7. Washing
- Wash 3x with TBST.

8. Secondary Antibody Incubation
- Incubate with HRP-conjugated

secondary Ab for 1 hour.

9. Washing
- Wash 3x with TBST.

10. Detection
- Add ECL substrate and

capture chemiluminescent signal.

11. Analysis
- Quantify band intensity.

- Normalize to total PKM2 or loading control.

End
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Caption: Western Blot Workflow for pY105-PKM2.
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Methodology:

Sample Preparation:

Culture and treat cells as required for your experiment.

Wash cells with ice-cold PBS.

Lyse cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a

protease and phosphatase inhibitor cocktail.

Centrifuge the lysate to pellet cell debris and collect the supernatant.

Protein Quantification:

Determine the protein concentration of the lysate using a standard method like the BCA

assay.[13]

SDS-PAGE:

Denature an equal amount of protein from each sample by boiling in Laemmli sample

buffer.

Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

[8]

Protein Transfer:

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]

Blocking:

Block the membrane for 1 hour at room temperature with 5% BSA in Tris-buffered saline

with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[7]

Primary Antibody Incubation:
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Incubate the membrane with a primary antibody specific for phosphorylated Y-105 of

PKM2, diluted in blocking buffer, overnight at 4°C with gentle agitation.

Washing:

Wash the membrane three times for 5-10 minutes each with TBST.

Secondary Antibody Incubation:

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody, diluted in blocking buffer, for 1 hour at room temperature.

Washing:

Wash the membrane three times for 5-10 minutes each with TBST.

Detection:

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and detect

the signal using an appropriate imaging system.

Analysis:

Quantify the band intensity using densitometry software. To account for variations in

protein loading, it is crucial to strip the membrane and re-probe with an antibody against

total PKM2 or a loading control (e.g., GAPDH, β-actin). The signal for phospho-Y-105

PKM2 should be normalized to the total PKM2 signal.

Logical Troubleshooting Flowchart
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Poor Signal-to-Noise Ratio

Is the signal weak or absent?

Is the background high?

Yes No

Troubleshoot High Background:
- Optimize blocking (use BSA)

- Increase washing
- Decrease antibody concentration

No, Signal is OK

Troubleshoot Low Signal:
- Optimize sample prep

- Increase antibody concentration
- Check detection reagents

No

Address both issues:
- Start with optimizing blocking and washing

- Then titrate antibodies

Yes

Proceed with analysis
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Caption: Troubleshooting Logic for Y-105 Assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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